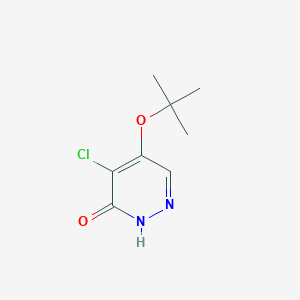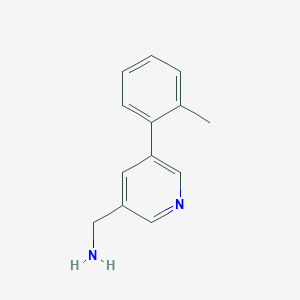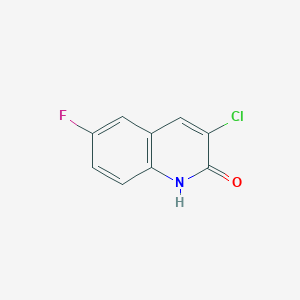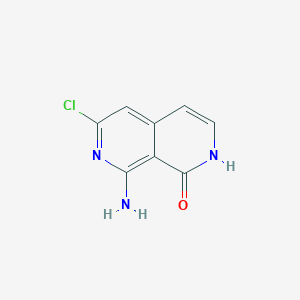
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is a chemical compound that features a tert-butoxy group and a chlorine atom attached to a pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one typically involves the introduction of the tert-butoxy group into the pyridazinone ring. One common method involves the reaction of 4-chloropyridazin-3(2H)-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The chlorine atom can be reduced to form the corresponding pyridazinone derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions include tert-butyl esters, reduced pyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can participate in various chemical reactions that modulate the compound’s activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloropyridazin-3(2H)-one: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
5-(tert-Butoxy)-pyridazin-3(2H)-one: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
tert-Butyl esters: Share the tert-butoxy group but differ in the core structure, affecting their applications and reactivity .
Uniqueness
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyridazinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1346697-48-0 |
|---|---|
Formule moléculaire |
C8H11ClN2O2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
5-chloro-4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)13-5-4-10-11-7(12)6(5)9/h4H,1-3H3,(H,11,12) |
Clé InChI |
BVQGLOUSTOOEBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=O)NN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)


![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)



